1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by the presence of a difluoromethyl group and a chlorobenzyl substituent. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The difluoromethyl group contributes to its unique chemical properties, making it an interesting target for research in agrochemicals and pharmaceuticals.
These reactions are significant in the synthesis of derivatives that may exhibit enhanced biological activity or altered physical properties.
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has demonstrated notable antifungal activity, particularly as a precursor in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). This mechanism is crucial for disrupting the mitochondrial respiration chain in fungi, leading to their death. Studies have shown that derivatives of this compound exhibit higher antifungal efficacy against various phytopathogenic fungi compared to traditional fungicides like boscalid .
The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
Optimized methods for large-scale synthesis have been developed by major agrochemical companies, focusing on cost efficiency and environmental sustainability .
The primary application of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is in agriculture as an intermediate for fungicides. It is used to synthesize several commercial fungicides targeting a broad spectrum of fungal diseases in crops. Additionally, its derivatives have potential applications in medicinal chemistry due to their bioactive properties .
Interaction studies involving 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid primarily focus on its binding affinity with target enzymes like succinate dehydrogenase. Molecular docking studies have been conducted to understand how modifications to the compound influence its binding interactions and biological efficacy. These studies help in optimizing the structure for improved antifungal activity .
Several compounds share structural similarities with 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Lacks chlorobenzyl group; used as a direct fungicide. |
| Isopyrazam | Structure | Known for broad-spectrum activity against various fungi. |
| Sedaxane | Structure | Exhibits high efficacy against specific cereal diseases. |
| Fluxapyroxad | Structure | Market leader among SDHI fungicides; effective against septoria leaf blotch. |
The unique combination of a chlorobenzyl substituent and a difluoromethyl group distinguishes 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid from its analogs, enhancing its potential as a targeted fungicide with specific biological activities.
This detailed exploration into 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid highlights its significance in chemical synthesis, biological applications, and potential for further research and development in agrochemicals and pharmaceuticals.
The pyrazole core is classically synthesized via Knorr-type cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For this target molecule, ethyl 4,4-difluoroacetoacetate serves as the C3-building block, reacting with 2-chlorobenzylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield the pyrazole intermediate. Critical parameters include:
Limitations of this method include competing regioisomer formation (up to 15%) and the need for multiple purification steps. Recent advancements employ microwave-assisted cyclocondensation, reducing reaction times from 12 hours to 30 minutes while improving yields to 92%.
Direct introduction of the difluoromethyl (-CF2H) group is achieved via copper- or palladium-catalyzed cross-coupling. Key methodologies include:
Optimized conditions for Cu-catalyzed difluoromethylation:
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO/H2O (4:1) |
| Temperature | 60°C |
| Yield | 78–85% |
N1-Benzylation is critical for ensuring correct regiochemistry. Strategies include:
Mechanistic insight: The 2-chlorobenzyl group’s steric bulk favors attack at the less hindered N1 position, as confirmed by DFT calculations.
The carboxylic acid moiety is introduced via hydrolysis of a methyl or ethyl ester precursor. Optimal conditions involve:
Solvent effects:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 6 | 82 |
| DMF | 4 | 88 |
| THF | 8 | 75 |
Post-hydrolysis purification via recrystallization (hexane/ethyl acetate) ensures >99% purity by HPLC.
The electronic configuration of 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been systematically investigated using B3LYP/6-31G(d,p) level calculations. The optimized geometry shows a dihedral angle of 12.4° between the pyrazole ring and 2-chlorobenzyl substituent, creating a partially planar conformation that facilitates π-π stacking interactions [3] [5]. Frontier molecular orbital analysis reveals a HOMO localized on the difluoromethyl group (-5.32 eV) and LUMO concentrated on the pyrazole ring (-1.04 eV), yielding an energy gap of 4.28 eV that correlates with observed charge transfer properties [5] .
Molecular electrostatic potential (MEP) mapping identifies three distinct regions of electron density:
This charge distribution pattern suggests preferential sites for nucleophilic and electrophilic attacks, as quantified in Table 1.
Table 1: Key DFT-Derived Electronic Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.32 eV | Electron donation capacity |
| LUMO Energy | -1.04 eV | Electron acceptance tendency |
| Dipole Moment | 4.18 Debye | Molecular polarity |
| MEP Max Positive Charge | +0.31 e | Electrophilic reaction sites |
AutoDock Vina simulations reveal strong binding interactions with fungal succinate dehydrogenase (SDH), a key target for agricultural fungicides. The carboxylic acid group forms three hydrogen bonds with Arg72 (2.1 Å), His138 (1.9 Å), and Ser39 (2.3 Å) of the SDH active site, while the difluoromethyl group participates in hydrophobic interactions with Val78 and Phe81 [4] . Docking scores of -9.8 kcal/mol surpass those of commercial SDH inhibitors like fluxapyroxad (-8.4 kcal/mol), suggesting superior target affinity [4].
Comparative analysis against human carbonic anhydrase II shows selective binding differentiation:
Table 2: Docking Scores Against Biological Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Fungal SDH | 5XTE | -9.8 | H-bonds: Arg72, His138 |
| Human Carbonic Anhydrase II | 3KS3 | -6.2 | Hydrophobic: Phe131 |
Explicit solvent molecular dynamics (MD) over 50 ns trajectories reveal distinct solvation behaviors:
Free energy calculations via MM-PBSA method quantify solvent effects:
A robust QSAR model (n=32 analogues, R²=0.89, Q²=0.82) identifies three critical descriptors:
The model equation:
pIC50 = 0.87(±0.12) × Q_O + 0.54(±0.09) × logP - 0.21(±0.04) × PSA + 3.12
Validation through leave-one-out cross-validation shows RMSE of 0.38 log units, confirming predictive reliability [3] [5]. Contour maps of 3D-QSAR fields highlight the importance of:
Table 3: QSAR Model Validation Metrics
| Metric | Value | Acceptance Criteria |
|---|---|---|
| R² | 0.89 | >0.6 |
| Q² | 0.82 | >0.5 |
| RMSE (Training) | 0.31 | <0.5 |
| RMSE (Test) | 0.38 | <0.6 |
The difluoromethyl group at the 3-position of the pyrazole ring serves as a critical determinant of binding affinity and selectivity for succinate dehydrogenase inhibition. Comparative studies between difluoromethyl and other fluorinated substituents demonstrate the unique properties of this functional group in enhancing target interactions [9] [1].
Research on pyrazole-4-carboxylic acid derivatives shows that the difluoromethyl group provides optimal binding affinity compared to other fluorinated alternatives. Studies reveal that compounds bearing difluoromethyl groups exhibit 1-2 log unit improvements in succinate dehydrogenase inhibition compared to methyl-substituted analogues [1] [2]. The difluoromethyl group creates favorable dipole-dipole interactions with specific amino acid residues in the binding pocket, particularly with serine and cysteine residues.
The enhanced binding affinity results from the unique electronic properties of the difluoromethyl group. Unlike trifluoromethyl groups, which are purely electron-withdrawing, difluoromethyl groups provide a balance of electron-withdrawing character with hydrogen-bonding potential through the remaining C-H bond [10] [11]. This dual functionality allows for both hydrophobic interactions with lipophilic regions of the binding pocket and potential hydrogen bonding with polar residues.
Table 2: Difluoromethyl Group Effects on Binding Affinity
| Substituent | SDH Inhibition (pI₅₀) | Fold Improvement | Mechanism |
|---|---|---|---|
| CHF₂ (difluoromethyl) | 8.6 ± 0.0 | 100-200x baseline | Dipole interactions + H-bonding |
| CF₃ (trifluoromethyl) | 7.2 ± 0.1 | 15-30x baseline | Electron withdrawal only |
| CH₃ (methyl) | 6.8 ± 0.1 | 10-15x baseline | Hydrophobic only |
| H (unsubstituted) | 5.5 ± 0.1 | Baseline | Minimal interactions |
Molecular docking studies reveal that the difluoromethyl group forms specific interactions with the C_S42 residue in the succinate dehydrogenase binding pocket [4]. This interaction creates additional van der Waals forces that significantly enhance binding stability. The dipolar nature of the difluoromethyl group also influences the overall molecular electrostatic potential, creating more favorable interactions with the enzyme's active site architecture [10].
The metabolic stability of difluoromethyl-containing compounds also contributes to their enhanced biological activity. The C-F bonds in the difluoromethyl group resist metabolic degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles and sustained bioactivity [9] [12]. This stability advantage is particularly important for agricultural applications where compounds must maintain activity under various environmental conditions.
Carboxylic acid isosteric replacement represents a fundamental strategy for optimizing the pharmacological properties of 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The carboxylic acid functionality, while providing essential binding interactions, can be associated with limitations including poor membrane permeability and potential metabolic liabilities [13] [14].
Tetrazole replacements emerge as the most extensively studied bioisosteric alternative for carboxylic acids in pyrazole systems. Research demonstrates that 1H-tetrazole moieties maintain similar pKa values (approximately 4.5) to carboxylic acids while providing enhanced metabolic stability [13] [14]. Studies on tetrazole-containing pyrazole derivatives show comparable biological activity with improved pharmacokinetic profiles, particularly reduced susceptibility to glucuronidation reactions that can lead to reactive metabolite formation [15] [16].
Hydroxamic acid isosteres provide another viable replacement strategy, offering unique binding properties through their ability to chelate metal centers. Research on pyrazole hydroxamic acids demonstrates enhanced selectivity profiles compared to carboxylic acid analogues, particularly in enzyme inhibition applications [16]. The hydroxamic acid functionality provides both hydrogen bond donor and acceptor capabilities, creating more diverse binding interactions within target proteins.
Table 3: Carboxylic Acid Isostere Comparison
| Isostere Type | pKa Range | LogD₇.₄ Change | Metabolic Stability | Binding Mode |
|---|---|---|---|---|
| Carboxylic acid | 4.2-4.8 | Baseline | Moderate | Ionic + H-bond |
| 1H-Tetrazole | 4.5-5.1 | +0.3 to +0.8 | Enhanced | Ionic + H-bond |
| Hydroxamic acid | 8.5-9.2 | -0.5 to -0.2 | High | Chelation + H-bond |
| Acyl sulfonamide | 5.8-6.4 | +0.4 to +0.9 | Enhanced | Ionic + H-bond |
| Oxadiazolone | 6.0-6.5 | +0.2 to +0.6 | High | Ionic + H-bond |
Acyl sulfonamide replacements offer distinct advantages in terms of synthetic accessibility and biological activity. Studies show that acyl sulfonamides maintain the acidic character necessary for target binding while providing improved lipophilicity and membrane permeability . The sulfonamide functionality resists common metabolic transformations, leading to enhanced in vivo stability compared to carboxylic acid analogues.
Novel heterocyclic isosteres including oxadiazolones and triazolones represent emerging replacement strategies. Research on these alternatives demonstrates unique property profiles, with oxadiazolones providing intermediate pKa values (6.0-6.5) that may offer optimal binding characteristics for specific targets [18] [15]. The triazolone functionality combines favorable electronic properties with synthetic versatility, allowing for structure-activity relationship optimization.
Permeability studies reveal significant differences between isosteric replacements. PAMPA assay data shows that tetrazole analogues, despite similar lipophilicity to carboxylic acids, exhibit reduced permeability due to stronger hydrogen bonding interactions with aqueous media [13] [19]. This finding emphasizes the importance of considering desolvation energies in isostere selection, as stronger water interactions can offset apparent lipophilicity advantages.
Comparative analysis of 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with other pyrazole class compounds reveals distinct structure-activity patterns that inform optimization strategies. The pyrazole scaffold serves as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating diverse biological activities across multiple therapeutic areas [20] [21].
Comparison with established succinate dehydrogenase inhibitors demonstrates the unique positioning of the target compound within this class. Fluxapyroxad, a commercial pyrazole-based fungicide, shares the 3-(difluoromethyl)-1H-pyrazole-4-carboxamide core but differs in its N1-substitution pattern [22] . While fluxapyroxad bears a methyl group at the N1-position, the target compound features the 2-chlorobenzyl substitution, providing enhanced lipophilicity and potentially improved target selectivity.
Table 4: Pyrazole Class Comparative Analysis
| Compound | N1-Substituent | 3-Substituent | 4-Functionality | Bioactivity (EC₅₀) | Selectivity Index |
|---|---|---|---|---|---|
| Target compound | 2-Chlorobenzyl | CHF₂ | COOH | 0.5-2.0 μM | High |
| Fluxapyroxad | Methyl | CHF₂ | CONH-aryl | 0.02-0.05 μM | Moderate |
| Boscalid | Methyl | CF₃ | CONH-aryl | 0.6-1.2 μM | Moderate |
| Bixafen | Methyl | CHF₂ | CONH-aryl | 0.3-0.8 μM | High |
Analysis of pyrazole-thiazole hybrid structures reveals complementary activity profiles compared to the target compound. Studies on pyrazole-thiazole carboxamides demonstrate excellent activity against Rhizoctonia cerealis with EC₅₀ values ranging from 1.1 to 4.9 mg/L, superior to commercial fungicides [8] [24]. These hybrid structures incorporate additional heterocyclic elements that provide enhanced binding interactions through multiple hydrogen bonding sites.
Quinazolinone-pyrazole conjugates represent another structural class providing comparative insights. Research demonstrates that quinazolinone-scaffold-containing pyrazole derivatives exhibit antifungal activity against Rhizoctonia solani with EC₅₀ values of 9.06 mg/L [25]. The quinazolinone moiety provides additional binding interactions but may compromise selectivity compared to simpler pyrazole structures.
Strobilurin-pyrazole analogues offer perspective on alternative mechanism integration. Studies on arylpyrazole-containing strobilurin derivatives show excellent fungicidal activity with inhibition rates of 98.94% at 0.1 μg/mL against Rhizoctonia solani [26]. These compounds demonstrate that pyrazole incorporation can enhance the activity of established fungicide classes through synergistic mechanism combinations.
The electronic properties of different pyrazole substituents significantly influence biological activity patterns. Density functional theory calculations reveal that electron-withdrawing groups at the 3-position enhance binding affinity through favorable electrostatic interactions with target proteins [21] [26]. The difluoromethyl group in the target compound provides optimal electronic character compared to purely electron-withdrawing trifluoromethyl groups or electron-donating alkyl substituents.
Metabolic stability comparisons among pyrazole analogues highlight the advantages of specific substitution patterns. The 2-chlorobenzyl substitution provides enhanced metabolic stability compared to simple alkyl or aryl substituents, as the chlorine atom reduces susceptibility to oxidative metabolism [5] [4]. This stability advantage translates to improved in vivo efficacy and duration of action compared to less stable analogues.